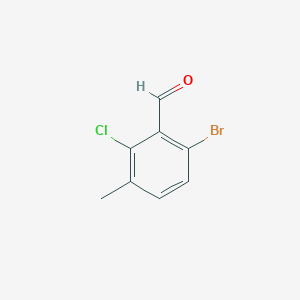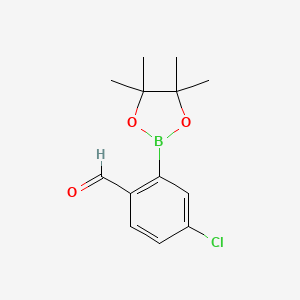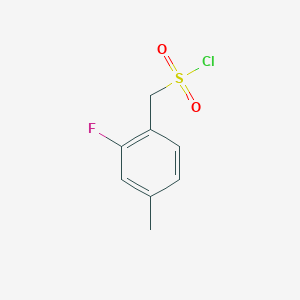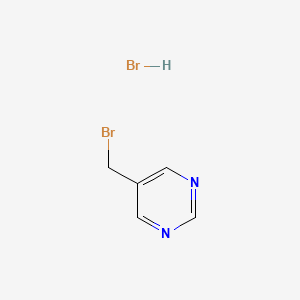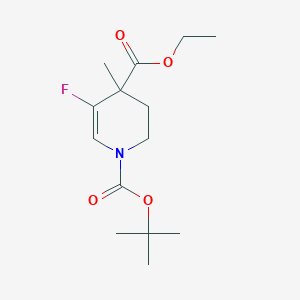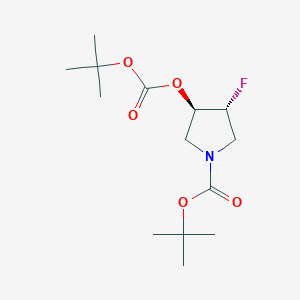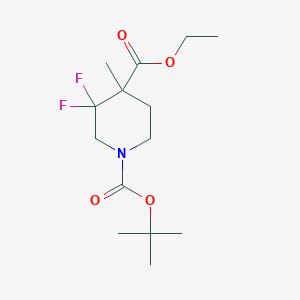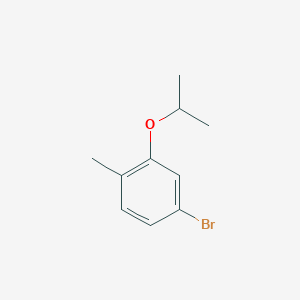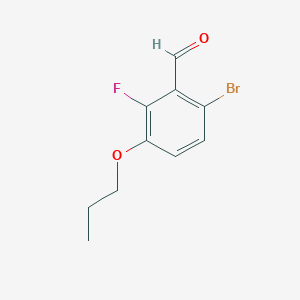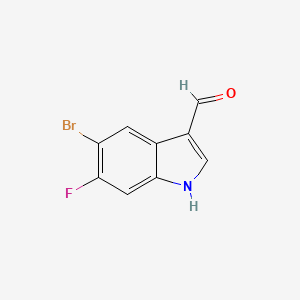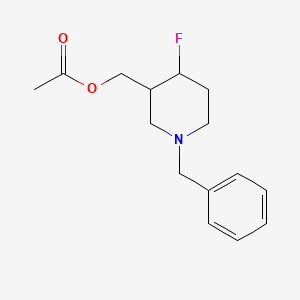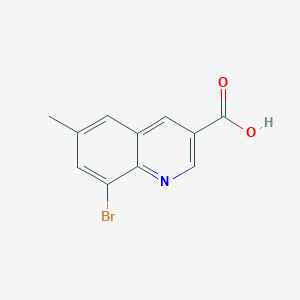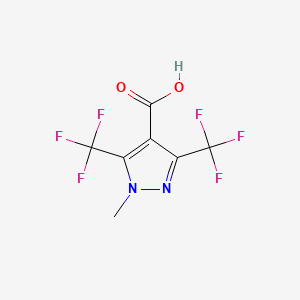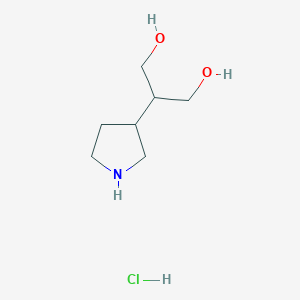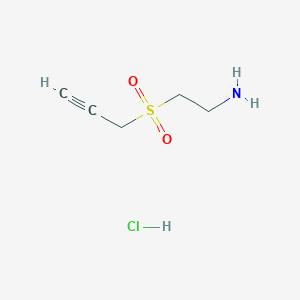
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride
Descripción general
Descripción
“3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride” is a chemical compound with the CAS Number: 1443980-07-1 . It has a molecular weight of 183.66 . The compound is also known as TESPy or N-(2-sulfoethyl) propynamide.
Molecular Structure Analysis
The IUPAC name of the compound is 2-(prop-2-yn-1-ylsulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H .Aplicaciones Científicas De Investigación
Chemical Enhancements and Polymer Modifications
- 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride has been explored in the field of chemical enhancements, particularly for increasing the hydrophilicity of polymers and proteins. Nucleophilic sulfoalkylation reagents have been prepared to serve this purpose, enhancing the functionality of materials in various applications (Adamczyk, Chen, & Mattingly, 2001).
- The compound's derivatives have been used in the synthesis of antimicrobial agents. Specific derivatives like N-pyridinium, quinolinium, and isoquinolinium sulfonate were synthesized and evaluated for their antimicrobial and antifungal activities. Some showed promising results against a range of bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Biomedical Applications
- The derivatives of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride have also been investigated for their potential in treating Alzheimer's disease. For instance, 3-amino-1-propanesulfonic acid, a related compound, was studied for its ability to bind to amyloid β, a toxic protein associated with Alzheimer's, in a Phase II study. The study highlighted the safety, tolerability, and pharmacodynamic effect of the compound (Aisen et al., 2006).
Catalysis and Reaction Facilitation
- The compound's derivatives have also been pivotal in catalysis. For instance, 2-aminoethanesulfonic acid was used to synthesize 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the compound's utility in facilitating and accelerating chemical reactions. This innovative approach offers an alternative to traditional Bronsted acids, showcasing the compound's versatility in chemical synthesis (Ghasemzadeh & Akhlaghinia, 2017).
Propiedades
IUPAC Name |
2-prop-2-ynylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJBOIGRUDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



